molecular formula C14H16F3NO3 B1442187 Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 946504-83-2

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B1442187
M. Wt: 303.28 g/mol
InChI Key: JTDWBYIBKZOBIP-UHFFFAOYSA-N
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Patent
US08003662B2

Procedure details

To a stirred solution of benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (347 g, 1.15 mole) in EtOH (1.2 L) was added Pd—C (Degussa type, 10 wt. % Pd, 50% H2O, 26.0 g, 12.2 mmol) and cyclohexene (850 mL, 8.39 mol). The mixture was heated to a gentle reflux for 1 hour resulting in a slight exotherm and the vigorous evolution of gas. Upon cooling to ambient temperature, the mixture was filtered through Celite®, and the filtrate was concentrated. The resulting residue was dissolved in CH2Cl2 (500 mL), dried (Na2SO4), filtered, and concentrated to give an orange solid. The crude material was crystallized from MTBE to give 160 g (83%) of product as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 5.71 (br s, 1H), 2.74 (m, 4H), 2.42 (br s, 1H, overlaps DMSO), 1.53 (m, 4H).
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
26 g
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:18]([F:21])([F:20])[F:19])[CH2:7][CH2:6][N:5](C(OCC2C=CC=CC=2)=O)[CH2:4][CH2:3]1.C1CCCCC=1>CCO.[Pd]>[F:21][C:18]([F:19])([F:20])[C:2]1([OH:1])[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
347 g
Type
reactant
Smiles
OC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)C(F)(F)F
Name
Quantity
850 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
1.2 L
Type
solvent
Smiles
CCO
Name
Quantity
26 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
resulting in a slight exotherm
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in CH2Cl2 (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
The crude material was crystallized from MTBE

Outcomes

Product
Name
Type
product
Smiles
FC(C1(CCNCC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.